molecular formula C66H103N17O16S B12045635 Bacitracin, United States PharmacopeiaReference Standard

Bacitracin, United States PharmacopeiaReference Standard

Cat. No.: B12045635
M. Wt: 1422.7 g/mol
InChI Key: CLKOFPXJLQSYAH-RNHDWVCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bacitracin is a peptide antibiotic produced by Bacillus subtilis. It is primarily used to prevent wound infections and treat localized skin infections. The United States Pharmacopeia Reference Standard for Bacitracin ensures the quality, purity, and potency of this compound for pharmaceutical use .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bacitracin is produced through a fermentation process involving Bacillus subtilis. The fermentation broth is subjected to various purification steps, including precipitation, filtration, and chromatography, to isolate the active compound .

Industrial Production Methods: In industrial settings, Bacitracin is produced in large-scale fermenters. The fermentation conditions, such as pH, temperature, and nutrient supply, are carefully controlled to optimize yield. After fermentation, the broth undergoes downstream processing to purify Bacitracin .

Chemical Reactions Analysis

Types of Reactions: Bacitracin undergoes several chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified peptides and degradation products, which can be analyzed using chromatographic techniques .

Scientific Research Applications

Bacitracin has a wide range of scientific research applications:

    Chemistry: Used as a standard in analytical chemistry for the calibration of instruments and validation of methods.

    Biology: Employed in studies of bacterial cell wall synthesis and antibiotic resistance mechanisms.

    Medicine: Utilized in topical formulations to prevent and treat skin infections. It is also used in combination with other antibiotics for broader antimicrobial coverage.

    Industry: Applied in the production of veterinary medicines and as a preservative in certain products

Mechanism of Action

Bacitracin inhibits bacterial cell wall synthesis by interfering with the dephosphorylation of lipid pyrophosphate, a crucial step in the synthesis of peptidoglycan. This action prevents the formation of a functional cell wall, leading to bacterial cell death. Bacitracin primarily targets Gram-positive bacteria .

Comparison with Similar Compounds

Uniqueness of Bacitracin: Bacitracin is unique in its specific inhibition of lipid pyrophosphate dephosphorylation, making it particularly effective against certain Gram-positive bacteria. Its use in combination with other antibiotics enhances its antimicrobial spectrum .

Properties

Molecular Formula

C66H103N17O16S

Molecular Weight

1422.7 g/mol

IUPAC Name

(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35?,36-,37-,40-,41+,42+,43-,44+,45-,46-,47+,48?,52?,53-,54-/m0/s1

InChI Key

CLKOFPXJLQSYAH-RNHDWVCBSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4

Origin of Product

United States

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